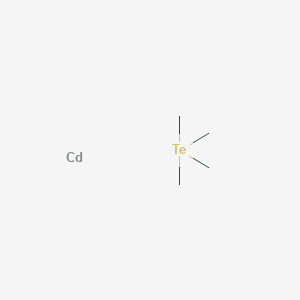
Cadmium;(trimethyl-lambda4-tellanyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium;(trimethyl-lambda4-tellanyl)methane: is a chemical compound that consists of cadmium and a tellurium-containing organic group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cadmium;(trimethyl-lambda4-tellanyl)methane typically involves the reaction of cadmium salts with trimethyl-lambda4-tellanyl methane under controlled conditions. One common method is to react cadmium chloride with trimethyl-lambda4-tellanyl methane in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Cadmium;(trimethyl-lambda4-tellanyl)methane undergoes various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of cadmium metal and reduced tellurium species.
Substitution: The trimethyl-lambda4-tellanyl group can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organic halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Cadmium oxide, tellurium oxides.
Reduction: Cadmium metal, tellurium.
Substitution: Various substituted organic tellurium compounds.
Scientific Research Applications
Chemistry: Cadmium;(trimethyl-lambda4-tellanyl)methane is used in the synthesis of novel organometallic compounds and as a precursor for the preparation of cadmium telluride nanoparticles, which are important in semiconductor research.
Biology and Medicine: The compound is studied for its potential use in targeted drug delivery systems due to its ability to form stable complexes with biological molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including photovoltaic cells and optoelectronic devices.
Mechanism of Action
The mechanism by which cadmium;(trimethyl-lambda4-tellanyl)methane exerts its effects involves the interaction of the cadmium and tellurium atoms with various molecular targets. The cadmium atom can bind to proteins and enzymes, altering their function, while the tellurium atom can participate in redox reactions, affecting cellular oxidative stress pathways. The compound’s ability to form stable complexes with biological molecules makes it a potential candidate for targeted therapeutic applications.
Comparison with Similar Compounds
Cadmium telluride: A well-known semiconductor material used in solar cells.
Dimethyl telluride: An organotellurium compound with similar chemical properties.
Uniqueness: Cadmium;(trimethyl-lambda4-tellanyl)methane is unique due to its specific combination of cadmium and trimethyl-lambda4-tellanyl groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.
Properties
CAS No. |
143481-66-7 |
|---|---|
Molecular Formula |
C4H12CdTe |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
cadmium;(trimethyl-λ4-tellanyl)methane |
InChI |
InChI=1S/C4H12Te.Cd/c1-5(2,3)4;/h1-4H3; |
InChI Key |
BODVQNIRIBRJJT-UHFFFAOYSA-N |
Canonical SMILES |
C[Te](C)(C)C.[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
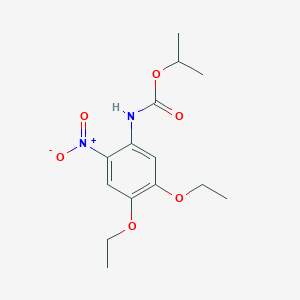
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)
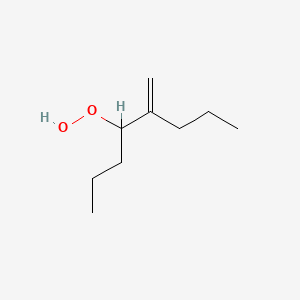
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)
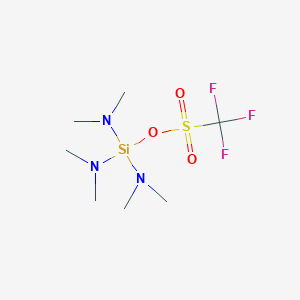

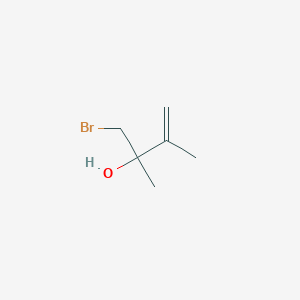
![S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate](/img/structure/B12551570.png)
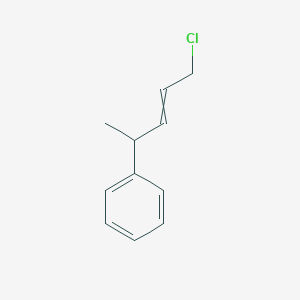
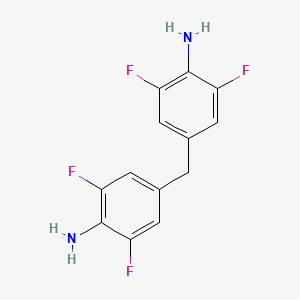
![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)
![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
